molecular formula C28H18 B176865 12-(NaphthaleN-2yl)benoza[a]athracene CAS No. 116027-92-0

12-(NaphthaleN-2yl)benoza[a]athracene

Cat. No.: B176865
CAS No.: 116027-92-0
M. Wt: 354.4 g/mol
InChI Key: KGSJPDWNEZHLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(NaphthaleN-2yl)benoza[a]athracene is a synthetic polycyclic aromatic hydrocarbon (PAH) of high purity, designed for advanced scientific research. Its complex structure, incorporating naphthalene and anthracene moieties, makes it a valuable compound for investigating intercalation into DNA and inhibition of topoisomerase enzymes, mechanisms crucial in the disruption of cancer cell proliferation . This compound is of significant interest in the field of anticancer drug discovery, particularly for the development of agents that can induce apoptosis (programmed cell death) in malignant cells . Researchers can utilize it to study cell cycle arrest, specifically at the G2/M phase, a common target for cytotoxic agents . Furthermore, its structural characteristics suggest potential for generating reactive oxygen species (ROS) within target cells, leading to oxidative stress and cytotoxic effects . As a specialized research chemical, it serves as a key precursor or intermediate in the synthesis of novel compounds for evaluating antitumor activity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. All necessary safety data sheets must be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116027-92-0

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

12-naphthalen-2-ylbenzo[a]anthracene

InChI

InChI=1S/C28H18/c1-2-9-21-17-23(15-13-19(21)7-1)28-26-12-6-4-10-22(26)18-24-16-14-20-8-3-5-11-25(20)27(24)28/h1-18H

InChI Key

KGSJPDWNEZHLQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C(=CC5=CC=CC=C53)C=CC6=CC=CC=C64

Synonyms

12-(naphthaleN-2yl)benoza[a]athracene

Origin of Product

United States

Synthetic Methodologies for 12 Naphthalen 2 Yl Benzo a Anthracene and Analogous Architectures

Strategies for Constructing the Benzo[a]anthracene Core

The formation of the tetracyclic benzo[a]anthracene skeleton is a critical step in the synthesis of the target compound. wikipedia.org This framework, composed of four fused benzene (B151609) rings, can be assembled through various synthetic routes. wikipedia.orgbeilstein-journals.org The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Cyclization reactions are fundamental to the construction of polycyclic aromatic systems. Several strategies, including Diels-Alder reactions, electrophilic additions, and intramolecular cyclizations, have been employed to generate the benzo[a]anthracene core. researchgate.net

One classical yet powerful method is the Scholl reaction , which involves the acid-catalyzed intramolecular arylation to form new six-membered rings. This reaction uses Lewis acids like AlCl₃, often with an oxidant, to promote the cyclodehydrogenation of precursor molecules. researchgate.net Another important strategy is the Diels-Alder [4+2] cycloaddition , which can be used to build parts of the polycyclic system in a controlled manner. The reactivity in these cycloadditions often increases with the size of the PAH system. nih.gov

More contemporary methods involve the cyclodehydration of precursors like 2-(arylmethyl)benzaldehydes and 2-(arylmethyl)benzoic acids, mediated by reagents such as BF₃·OEt₂/CF₃SO₃H, to produce the annulated benzo[a]anthracene structures. beilstein-journals.org Similarly, the cyclization of asymmetric 1,2-diarylmethine diols using an HBr/AcOH system has been reported to yield substituted benzo[a]anthracene derivatives in good yields. beilstein-journals.org

Cyclization Strategy Description Key Reagents/Conditions Reference
Scholl Reaction Intramolecular cyclodehydrogenation via aryl-aryl coupling.Lewis acids (e.g., AlCl₃, MoCl₅), often with an oxidant (e.g., DDQ). researchgate.net
Diels-Alder Reaction [4+2] cycloaddition to form six-membered rings.Heat, dienophile (e.g., maleic anhydride). Reactivity increases with PAH size. nih.gov
Cyclodehydration Intramolecular cyclization of arylmethyl benzaldehydes or benzoic acids.BF₃·OEt₂/CF₃SO₃H. beilstein-journals.org
Diol Cyclization Regioselective cyclization of asymmetric diarylmethine diols.HBr/AcOH system. beilstein-journals.org

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient pathway to complex molecules like benzo[a]anthracene. princeton.edu These sequences streamline synthetic efforts by reducing the number of steps and purification procedures. princeton.edu

A notable example is a palladium-catalyzed tandem C-H activation/biscyclization reaction between propargylic carbonates and terminal alkynes. acs.orgnih.gov This process forms three new carbon-carbon bonds and constructs the tetracyclic benzo[a]anthracene framework with high regioselectivity. acs.orgnih.gov The reaction proceeds efficiently under relatively mild conditions, tolerating a variety of functional groups on the alkyne partner. acs.org

Multi-step strategies that combine different reaction types in a planned sequence are also powerful. For instance, a methodology combining a Suzuki-Miyaura coupling, isomerization of an allyl group, and a subsequent ring-closing metathesis reaction has been developed to construct the benzo[a]anthracene skeleton. researchgate.net This approach demonstrates how different synthetic tools can be integrated to build complex aromatic systems. researchgate.net

Tandem/Multi-Component Strategy Key Steps Catalyst/Reagents Outcome Reference
Pd-Catalyzed Tandem C-H Activation/Biscyclization Reaction of propargylic carbonates with terminal alkynes.Pd(OAc)₂, PPh₃, CuI, Et₃NForms three C-C bonds to yield the benzo[a]anthracene core. acs.orgnih.govdntb.gov.ua
Suzuki-Miyaura/Isomerization/Ring-Closing Metathesis 1. Suzuki-Miyaura coupling. 2. Allyl isomerization. 3. Ring-closing metathesis.1. Palladium catalyst. 2. Isomerization agent. 3. Grubbs II catalyst.Stepwise construction of the benzo[a]anthracene skeleton. researchgate.net

Palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex PAHs. nih.gov This approach allows for the direct formation of C-C bonds from ubiquitous C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. acs.orgdntb.gov.ua

In the context of benzo[a]anthracene synthesis, palladium catalysts can trigger a domino or tandem process involving intramolecular C-H activation and aryl-aryl bond formation. acs.orgacs.org For example, a palladium-catalyzed tandem C-H activation/biscyclization reaction has been developed to construct the benzo[a]anthracene framework with high regioselectivity from propargylic carbonates and terminal alkynes. acs.orgnih.gov This method is notable for its efficiency, forming three carbon-carbon bonds in a single process. acs.org The scope of this reaction is broad, accommodating various aryl and even aliphatic alkynes, although yields may be slightly lower for the latter. acs.org

Another innovative strategy is the palladium/norbornene-catalyzed C-H bond activation and annulation. This method allows for the construction of diverse PAH-based materials by reacting iodoaromatics with other aromatic systems. nih.gov Such C-H activation/cyclization strategies are central to modern synthetic organic chemistry for building extended π-systems. acs.orgnih.gov

Approaches for Naphthyl Substitution on Polycyclic Aromatic Frameworks

Once the core benzo[a]anthracene structure is accessible, the next crucial step is the introduction of the naphthalen-2-yl group at the C12 position. This requires methodologies that can form aryl-aryl bonds with high regioselectivity.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C(sp²)-C(sp²) bonds and is exceptionally well-suited for attaching a naphthyl group to an aromatic core like benzo[a]anthracene. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a naphthylboronic acid) with an aryl halide or triflate (such as a halogenated benzo[a]anthracene). researchgate.netresearchgate.net

The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. researchgate.net Microwave-assisted Suzuki-Miyaura couplings have been shown to dramatically accelerate the synthesis of PAHs, reducing reaction times from hours to minutes. researchgate.net Nickel-catalyzed versions of the Suzuki-Miyaura coupling have also been developed, for instance, for the reaction of naphthyl alcohols with arylboronic acids, expanding the scope of accessible starting materials. nih.gov Overcoming the "naphthyl requirement" in some stereospecific cross-couplings highlights the continuous innovation in this area, enabling the synthesis of complex diaryl motifs. nih.gov

Coupling Partners Catalyst System Key Features Reference
Aryl Bromide + Naphthylboronic AcidPolyurea microencapsulated palladium (Pd EnCat 30)Microwave-assisted, significant rate enhancement (72-fold). researchgate.net
Halogenated Acridone + Naphthylboronic AcidPalladium catalystSequential Suzuki coupling followed by intramolecular arylation to build extended PAHs. acs.org
Naphthyl Alcohol + Arylboronic AcidNi(dppp)Cl₂Nickel-catalyzed C(sp³)-C(sp²) coupling with high functional group tolerance. nih.gov
Tertiary Benzylic Pivalate + Arylboronic Acid EsterNickel catalyst with stilbene (B7821643) ligandOvercomes previous substrate limitations in stereospecific cross-coupling. nih.gov

Achieving regioselective functionalization is critical for synthesizing a specific isomer like 12-(Naphthalen-2-yl)benzo[a]anthracene. The inherent reactivity of the benzo[a]anthracene core dictates the positions most susceptible to electrophilic or nucleophilic attack. However, directed functionalization methods provide more precise control.

Directed ortho-metalation (DoM) is a powerful strategy where a functional group on the substrate directs a metalating agent (typically an organolithium reagent) to a specific adjacent position, which can then be quenched with an electrophile. While direct examples for benzo[a]anthracene are specific, the principles are widely applied in PAH chemistry.

Modern techniques often involve installing a directing group that can later be removed or transformed. For instance, N-directed electrophilic borylation of PAHs has proven to be a powerful method for modulating their electronic properties through regioselective functionalization. rsc.org While not a direct C-C bond formation, the resulting boronic esters are versatile intermediates for subsequent Suzuki-Miyaura couplings. The ability to control regioselectivity in such reactions is a significant challenge, especially when multiple positions are available for functionalization. rsc.org Detailed studies, combining experimental and computational approaches, are often necessary to understand and control the factors influencing regioselectivity in the functionalization of complex PAHs. rsc.org

Advanced Synthetic Protocols for Structurally Complex PAHs

The creation of elaborate PAH frameworks, including those analogous to 12-(naphthalen-2-yl)benzo[a]anthracene, relies on the development of innovative and robust synthetic methods. These protocols are designed to build upon simpler aromatic precursors, introducing the necessary rings and substituents to achieve the target molecular architecture.

Oxidative Cyclization Pathways for Diarylnaphthalene Derivatives

Oxidative cyclization represents a powerful strategy for the synthesis of extended PAHs from appropriately designed precursors. nih.gov This method often involves an intramolecular dehydrogenative coupling, where new carbon-carbon bonds are formed to create additional fused rings. A notable approach involves the oxidative tandem spirocyclization and 1,2-aryl migration. nih.gov

In a representative example, a precursor like 9-(biphenyl-2-ylmethylene)-9H-fluorene can be subjected to single-electron oxidation. nih.gov This process, often mediated by reagents such as iron(III) chloride (FeCl₃), generates a radical cation at the most electron-rich part of the molecule, typically an alkene moiety. nih.gov The subsequent intramolecular Friedel-Crafts-type reaction leads to the formation of a spirocyclic intermediate. nih.gov This intermediate can then undergo further oxidation and a 1,2-aryl migration, followed by aromatization, to yield the desired polycyclic aromatic system. nih.gov This methodology has been successfully applied to the synthesis of a variety of extended PAHs, including dibenzo[g,p]chrysene (B91316) derivatives, in good to high yields without the need for pre-functionalized aromatic rings. nih.gov

Another variant of oxidative cyclization involves the use of oxygen, iodine, and UV irradiation to cyclize stilbene derivatives. For instance, 1,2- or 3,4-dimethoxystilbenes can be cyclized to form the corresponding dimethoxyphenanthrenes. nih.gov This photochemical approach provides a means to construct the phenanthrene (B1679779) core structure, which is a common motif in larger PAHs.

Precursor TypeReagents/ConditionsKey TransformationProduct Class
DiarylalkenesFeCl₃Oxidative spirocyclization and 1,2-aryl migrationExtended PAHs
Stilbene derivativesO₂, I₂, UV irradiationPhotochemical oxidative cyclizationPhenanthrenes

Ring-Closing Metathesis in Polycyclic System Formation

Ring-closing metathesis (RCM) has emerged as a highly effective and regioselective method for the synthesis of PAHs. acs.orgacs.orgnih.govresearchgate.netscite.ai This strategy typically involves the use of transition metal catalysts, such as those developed by Schrock (molybdenum-based) and Grubbs (ruthenium-based), to catalyze the formation of a new double bond within a molecule, leading to cyclization. acs.orgacs.org

A key advantage of RCM in PAH synthesis is its ability to achieve high regioselectivity, which can be a significant challenge with other intramolecular annulation methods like Friedel-Crafts acylations. acs.orgacs.orgresearchgate.netscite.ai The reaction proceeds by the metathesis of pendant olefin groups on a phenylene backbone. acs.orgacs.orgnih.govresearchgate.netscite.ai For example, the RCM of 2,4',6',2''-tetravinyl-[1,1';3',1'']terphenyl and 2,2',5',2''-tetravinyl-[1,1';4',1'']terphenyl can produce the isomeric [a,j] and [a,h] dibenzanthracenes, respectively, in high yields. acs.orgacs.orgnih.govresearchgate.netscite.ai

The reversibility of RCM is another beneficial feature, as the formation of the thermodynamically stable aromatic ring serves as a driving force for the reaction. acs.orgacs.orgresearchgate.net Carbon disulfide has been identified as a suitable solvent for these reactions. acs.orgacs.orgresearchgate.net This methodology provides a general and powerful tool for the preparation of a wide range of PAHs under relatively mild conditions. acs.orgacs.org

Catalyst TypePrecursor StructureKey FeatureResulting PAH Structure
Schrock's Catalyst (Mo-based)Pendant olefins on a phenylene backboneHigh efficiencyPolycyclic Aromatic Hydrocarbons
Grubbs' Catalyst (Ru-based)Pendant olefins on a phenylene backboneHigh regioselectivity, mild conditionsIsomeric Dibenzanthracenes

One-Pot and Green Chemistry Approaches for Annulated Systems

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. One-pot reactions and green chemistry principles are at the forefront of this movement, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.netuohyd.ac.inresearchgate.netrsc.org

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. researchgate.netrsc.org These can include cascade or tandem reactions where subsequent transformations occur spontaneously under the same reaction conditions. rsc.org For example, a one-pot, two-step mechanochemical synthesis of annulated 1,2,4-triazoles has been successfully developed, showcasing the potential of solvent-free or minimal-solvent reactions. researchgate.net

ApproachKey PrinciplesExample ApplicationBenefits
One-Pot SynthesisMultiple steps in a single vessel, reduced workupMechanochemical synthesis of annulated heterocyclesIncreased efficiency, reduced waste
Green ChemistryUse of catalysts, solvent-free conditions, atom economyOrganocatalytic Robinson annulationReduced environmental impact, safer processes

Theoretical and Computational Chemistry of 12 Naphthalen 2 Yl Benzo a Anthracene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are indispensable tools for elucidating the electronic structure of complex organic molecules. These methods provide insights into molecular geometry, stability, and electronic properties, which are crucial for understanding the behavior and reactivity of compounds like 12-(Naphthalen-2-yl)benzo[a]anthracene.

Density Functional Theory (DFT) Applications for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a popular and powerful computational method in quantum chemistry due to its balance of accuracy and computational cost. jmaterenvironsci.com DFT calculations are widely used to optimize the molecular geometry and determine the stability of PAHs and their derivatives. For a molecule like 12-(Naphthalen-2-yl)benzo[a]anthracene, DFT methods, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), can predict key geometric parameters.

The introduction of the bulky naphthyl group at the 12-position of the benzo[a]anthracene core is expected to induce some steric strain, potentially leading to minor distortions from planarity. DFT calculations can quantify this distortion by providing precise values for dihedral angles between the aromatic rings. Furthermore, the total electronic energy calculated by DFT serves as a measure of the molecule's thermodynamic stability. By comparing the energy of different conformers, the most stable three-dimensional structure can be identified. Quantum chemical studies on substituted benz[a]anthracene derivatives have demonstrated the utility of DFT in relating electronic structure to biological activity, highlighting the importance of precise geometric and stability data. researchgate.net

Table 1: Predicted Geometric Parameters for 12-(Naphthalen-2-yl)benzo[a]anthracene based on DFT Calculations of Related PAHs

ParameterPredicted Value
C-C bond lengths (benzo[a]anthracene core)1.35 - 1.46 Å
C-C bond lengths (naphthalene substituent)1.36 - 1.43 Å
C-C bond length (inter-ring linkage)~1.49 Å
Dihedral angle (benzo[a]anthracene - naphthalene)30-50°

Note: The values in this table are hypothetical and are based on typical bond lengths and predicted steric hindrance in related polycyclic aromatic hydrocarbons. Actual values would require specific DFT calculations for this molecule.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum chemical methods such as ab initio and semi-empirical approaches are also employed to study the electronic properties of PAHs. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without the use of empirical parameters, offering high accuracy, albeit at a greater computational expense. libretexts.orgnih.gov These methods are valuable for benchmarking the results obtained from more computationally efficient techniques.

Semi-empirical methods, on the other hand, incorporate some experimental data to simplify the calculations, making them suitable for very large molecular systems. libretexts.org While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into electronic properties such as ionization potentials, electron affinities, and electronic transitions. For 12-(Naphthalen-2-yl)benzo[a]anthracene, these methods can be used to survey its potential electronic behavior before undertaking more rigorous and costly calculations.

Analysis of Frontier Molecular Orbitals and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

For 12-(Naphthalen-2-yl)benzo[a]anthracene, the HOMO and LUMO are expected to be delocalized π-orbitals spread across the entire aromatic system. The presence of the electron-rich naphthalene (B1677914) substituent is likely to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to the parent benzo[a]anthracene. This would suggest that the substituted compound is more reactive and susceptible to electronic excitation. The distribution of these orbitals, which can be visualized using computational software, reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.com

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 12-(Naphthalen-2-yl)benzo[a]anthracene in comparison to parent compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzo[a]anthracene (predicted)-5.5 to -6.0-1.5 to -2.03.5 - 4.5
Naphthalene (predicted)-6.0 to -6.5-1.0 to -1.54.5 - 5.5
12-(Naphthalen-2-yl)benzo[a]anthracene (predicted)-5.3 to -5.8-1.7 to -2.23.1 - 3.8

Note: These values are estimations based on trends observed in polycyclic aromatic hydrocarbons and the expected electronic effect of the naphthyl substituent. Precise values would require dedicated quantum chemical calculations.

Investigation of Molecular Conformation and Planarity

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and biological properties. For a molecule like 12-(Naphthalen-2-yl)benzo[a]anthracene, the relative orientation of the naphthalene and benzo[a]anthracene ring systems is of particular interest.

Conformational Analysis of Naphthyl-Substituted Benzo[a]anthracenes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. In the case of 12-(Naphthalen-2-yl)benzo[a]anthracene, the primary conformational flexibility arises from the rotation around the single bond connecting the naphthalene substituent to the benzo[a]anthracene core.

Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is unlikely to be the most stable. Computational methods can be used to generate a potential energy surface by calculating the energy of the molecule as a function of the dihedral angle between the two aromatic systems. This analysis would likely reveal one or more low-energy, non-planar conformations. Studies on other substituted aromatic compounds have shown that such non-planar arrangements are common and have a significant impact on molecular packing in the solid state and interactions with biological macromolecules. rsc.org

Influence of Substituents on Aromatic System Distortion

The introduction of a substituent onto an aromatic system can lead to distortions in the planarity of the parent molecule. In 12-(Naphthalen-2-yl)benzo[a]anthracene, the large and rigid naphthalene group at the 12-position is expected to cause some out-of-plane bending of the benzo[a]anthracene skeleton. This distortion is a result of the molecule adopting a conformation that minimizes steric repulsion.

The degree of this distortion can be quantified by calculating the deviation of the carbon atoms from a mean plane. Such structural changes can, in turn, affect the electronic properties of the molecule by altering the extent of π-orbital overlap. Research on substituted PAHs has shown that even small deviations from planarity can have a noticeable effect on their electronic spectra and reactivity. uni-bayreuth.de

Computational Studies of Chemical Reactivity and Intermediates

Computational chemistry provides powerful tools to investigate the transient species and reaction pathways that govern the chemical reactivity of polycyclic aromatic hydrocarbons (PAHs). For benzo[a]anthracene derivatives, these studies have been crucial in understanding their mechanisms of action, particularly in the context of their biological activity.

Carbocation Stability and Formation Pathways in Benzo[a]anthracene Derivatives

Computational studies, primarily using Density Functional Theory (DFT) at levels like B3LYP/6-31G*, have been instrumental in elucidating the stability and formation of carbocations derived from benzo[a]anthracene. nih.govresearchgate.net A predominant pathway for the metabolic activation of many PAHs involves the formation of bay-region diol epoxides. The subsequent opening of the epoxide ring generates a highly reactive benzylic carbocation. nih.gov

Studies on methylated and fluorinated derivatives of benzo[a]anthracene have shown that the formation of bay-region carbocations via O-protonation of the corresponding 1,2-epoxides is a barrierless and energetically favorable process. nih.govresearchgate.net This pathway is more favored than other potential mechanisms such as zwitterion formation followed by O-protonation or single-electron oxidation. nih.gov

The stability of the resulting carbocation is a key determinant of reactivity. For instance, in methylated derivatives, the position of the methyl group significantly influences the ease of carbocation formation. Theoretical calculations have shown that the formation of a carbocation from 7,12-dimethylbenzo[a]anthracene (7,12-DMBA) is particularly favored. nih.gov While specific data for the naphthalen-2-yl substituent at the 12-position is not available, the principles of electronic stabilization and steric effects observed for other substituents provide a framework for understanding its potential impact. A bulky substituent like a naphthalenyl group in the bay region could introduce structural distortions, potentially destabilizing the epoxide precursor and facilitating ring opening, a phenomenon observed with methyl groups in the bay region. nih.govresearchgate.net

Table 1: Relative Reaction Energies for Carbocation Formation in Methylated Benzo[a]anthracene Derivatives

DerivativeRelative Reaction Energy (kcal/mol)
7,12-DMBAMost Favorable
12-MBAFavorable
6-MBAFavorable
11-MBALeast Favorable
5-MBALeast Favorable

This table illustrates the relative favorability of carbocation formation for different methylated derivatives as a model for substituent effects. Data adapted from computational studies on benzo[a]anthracene derivatives. nih.gov

Charge Delocalization and Reactivity Indices (e.g., NPA-derived charges)

The stability of carbocations derived from benzo[a]anthracene is intrinsically linked to the delocalization of the positive charge across the polycyclic framework. Natural Population Analysis (NPA) is a computational method used to derive atomic charges and provides a quantitative measure of charge distribution. nih.govresearchgate.net By comparing the NPA-derived charges of the neutral molecule and its corresponding carbocation, the extent and pattern of charge delocalization can be mapped. researchgate.net

In benzo[a]anthracene carbocations, the positive charge is not localized on a single carbon atom but is distributed across the aromatic system. This delocalization is a key stabilizing factor. researchgate.net The positions with the highest positive charge density are predicted to be the most susceptible to nucleophilic attack. The introduction of substituents alters this charge distribution. Electron-donating groups, such as methyl groups, can help to stabilize the positive charge through inductive effects. nih.gov Conversely, the effect of a fluorine substituent is more complex, involving both inductive withdrawal and p-π back-bonding, with the latter potentially stabilizing the carbocation if the fluorine is positioned at a site of significant positive charge. nih.govresearchgate.net

For 12-(Naphthalen-2-yl)benzo[a]anthracene, the naphthalenyl group, being an extended aromatic system, would be expected to play a significant role in charge delocalization, likely participating in the stabilization of a carbocation at the 12-position through resonance.

Theoretical Prediction of Active Sites and Reaction Mechanisms

Theoretical calculations are pivotal in predicting the most probable sites of reaction on a molecule and the mechanisms of these reactions. researchgate.net For PAHs, this often involves identifying the positions most susceptible to electrophilic attack, which is a key step in their metabolic activation and, in some cases, their carcinogenicity.

The "bay-region" theory of PAH carcinogenicity posits that diol epoxides in the bay region of molecules like benzo[a]anthracene are particularly reactive. Computational models support this by showing that the carbocations formed from these bay-region diol epoxides are highly stabilized. nih.gov The active sites for electrophilic reactions can be predicted by examining reactivity indices derived from computational chemistry, such as the condensed Fukui function, which indicates the propensity of a site to accept electrons.

In the case of benzo[a]anthracene, the C1, C7, and C12 positions are of particular interest. Protonation studies have shown that for many monoalkylated derivatives, protonation occurs preferentially at the C-7 or C-12 positions. researchgate.net The specific reaction mechanisms, including the transition states and energy barriers, can be modeled to provide a detailed picture of the reaction landscape.

Quantitative Structure-Activity Relationships (QSAR) in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) models seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. In a theoretical context, this involves correlating calculated electronic and structural parameters with observed or predicted reactivity.

Electronic Structure Parameters and Their Correlation with Theoretical Reactivity

A variety of electronic structure parameters calculated through computational methods can be correlated with the reactivity of PAHs. These descriptors are used in QSAR and Quantitative Structure-Property Relationship (QSPR) models to predict the behavior of these molecules. researchgate.net

Key electronic parameters include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests greater ease of oxidation, while a lower LUMO energy indicates a greater propensity for reduction.

HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.

Ionization potential and electron affinity: These parameters quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively, and are directly related to the molecule's redox properties.

These parameters, when calculated for a series of related compounds, can be used to build models that predict their reactivity in various chemical transformations.

Modeling Substituent Effects on Reactivity and Stability

The introduction of a substituent onto the benzo[a]anthracene skeleton can profoundly alter its reactivity and stability. nih.govresearchgate.net Computational modeling allows for a systematic investigation of these effects.

Electronic Effects: Substituents can exert influence through inductive and resonance effects. Electron-donating groups (like methyl) can stabilize carbocation intermediates, thereby increasing the reactivity of the parent molecule towards metabolic activation. nih.gov Electron-withdrawing groups can have the opposite effect, although resonance stabilization can sometimes counteract inductive withdrawal, as seen with fluorine. researchgate.net The naphthalenyl group at the C-12 position would be expected to have a significant electronic influence due to its extensive π-system.

Steric Effects: Bulky substituents can introduce steric hindrance, which can affect the planarity of the aromatic system and the accessibility of reactive sites. nih.gov A methyl group in the bay region, for example, can cause distortion and destabilize the epoxide precursor, making it more prone to ring-opening. nih.govresearchgate.net The large naphthalenyl group at the 12-position would likely induce significant steric strain in the bay region.

Computational studies have successfully modeled these effects for a range of substituents on the benzo[a]anthracene core. nih.govresearchgate.netresearchgate.net These models provide a powerful predictive tool for understanding how the specific substitution pattern of 12-(Naphthalen-2-yl)benzo[a]anthracene would dictate its chemical properties.

Table 2: Summary of Modeled Substituent Effects on Benzo[a]anthracene Carbocation Stability

SubstituentPositionPrimary EffectImpact on Carbocation Stability
MethylBay-region (e.g., C-12)Inductive donation; Steric distortionStabilization; Favors epoxide ring opening
FluorineHigh positive charge sitep-π back-bondingStabilization
FluorineNegative charge density siteInductive withdrawalDestabilization

This table summarizes the general effects of different substituents on the stability of benzo[a]anthracene carbocations as determined by computational models. nih.govresearchgate.net

Spectroscopic Characterization Methodologies for Structural Elucidation and Electronic Properties

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex PAHs. For benzo[a]anthracene, ¹H and ¹³C NMR spectroscopy provide definitive evidence of its molecular structure.

In ¹H NMR spectroscopy, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of benzo[a]anthracene resonate in the downfield region, typically between 7.0 and 9.5 ppm, characteristic of protons attached to sp²-hybridized carbon atoms in a deshielding environment caused by the ring currents of the aromatic system. researchgate.net Specific assignments can be made using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms in benzo[a]anthracene exhibit a range of chemical shifts depending on their position within the fused ring system.

Table 1: ¹H NMR Spectroscopic Data for Benzo[a]anthracene

Assigned Proton Chemical Shift (ppm) Solvent Spectrometer Frequency
A 9.128 CDCl₃ 399.65 MHz
B 8.798 CDCl₃ 399.65 MHz
C 8.323 CDCl₃ 399.65 MHz
D 8.093 CDCl₃ 399.65 MHz
E 8.010 CDCl₃ 399.65 MHz
F 7.819 CDCl₃ 399.65 MHz
G 7.752 CDCl₃ 399.65 MHz
J 7.652 CDCl₃ 399.65 MHz
K 7.60 CDCl₃ 399.65 MHz
L 7.60 CDCl₃ 399.65 MHz
M 7.53 CDCl₃ 399.65 MHz
N 7.53 CDCl₃ 399.65 MHz

Data sourced from ChemicalBook. chemicalbook.com

Mass Spectrometry Approaches for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For benzo[a]anthracene, various MS techniques can be employed for its identification and to assess the purity of a sample.

Electron ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, leading to ionization and fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of benzo[a]anthracene (228.29 g/mol ) and a series of fragment ions that can provide structural information. nist.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion, thus confirming the identity of the compound. Techniques like GC-APCI-QTOF (Gas Chromatography-Atmospheric Pressure Chemical Ionization-Quadrupole Time-of-Flight) have been utilized for the analysis of benzo[a]anthracene, providing high resolution and sensitivity. massbank.euufz.de

Table 2: Mass Spectrometry Data for Benzo[a]anthracene

Technique Ionization Mode Molecular Ion (m/z) Key Fragments (m/z)
Electron Ionization (EI) Positive 228 Varies with instrument conditions
GC-APCI-QTOF Positive 228.0939 ([M]⁺) -
GC-APCI-QTOF Positive 229.1017 ([M+H]⁺) -

Data sourced from NIST WebBook and MassBank. nist.govmassbank.euufz.de

Electronic Absorption and Emission Spectroscopy for Photophysical Insights

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides valuable information about the electronic structure and photophysical properties of benzo[a]anthracene.

UV-Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. For PAHs like benzo[a]anthracene, the absorption spectrum is characterized by a series of bands corresponding to π-π* electronic transitions. The positions and intensities of these bands are sensitive to the extent of the conjugated π-system. In benzene (B151609), the maximum absorption wavelengths for benzo[a]anthracene are observed at 281, 292, 301, 317, 331, 344, 376, and 386 nm. nih.gov

Table 3: UV-Vis Absorption Maxima of Benzo[a]anthracene in Benzene

Wavelength (λmax, nm) Log ε
281 4.85
292 4.98
301 4.04
317 3.64
331 3.79
344 3.84
376 2.80
386 2.96

Data sourced from the Hazardous Substances Data Bank (HSDB). nih.gov

Fluorescence spectroscopy provides insights into the excited state properties of molecules. Benzo[a]anthracene is known to exhibit a characteristic greenish-yellow fluorescence. nih.gov The fluorescence emission spectrum is typically a mirror image of the absorption spectrum (specifically the lowest energy absorption band) and is red-shifted (Stokes shift). The fluorescence properties of benzo[a]anthracene and its derivatives are of interest in various applications, including environmental analysis and materials science. Studies on the fluorescence of benzo[a]anthracene adducts have shown that the emission spectrum can be used to probe the site of metabolic activation. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Analysis

The IR spectrum of benzo[a]anthracene exhibits characteristic bands corresponding to C-H stretching vibrations of the aromatic rings (typically above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic system (in the 1400-1600 cm⁻¹ region). The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings. nih.govnist.gov

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. For centrosymmetric molecules like some PAHs, certain vibrational modes may be Raman-active but IR-inactive, and vice versa (the rule of mutual exclusion). Theoretical studies on the Raman spectrum of the related molecule anthracene (B1667546) have been performed to aid in the interpretation of experimental data. sns.it

Molecular Design Principles and Derivatization Strategies for Functional Materials

Rational Design of Substituted Benzo[a]anthracene Derivatives

The rational design of substituted benzo[a]anthracene derivatives is a key strategy for fine-tuning their intrinsic properties for specific applications. This involves a deep understanding of structure-property relationships, where even subtle changes in the molecular architecture can lead to significant alterations in electronic behavior.

Strategies for Modulating Electronic Properties through Substitution

The electronic properties of benzo[a]anthracene can be systematically modulated through the strategic placement of various substituent groups. The introduction of substituents alters the electron density distribution within the aromatic core, thereby influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This, in turn, affects key parameters such as the HOMO-LUMO gap, ionization potential, and electron affinity, which are critical for applications in organic electronics. rsc.org

Substituent PositionPredicted Effect on HOMO/LUMO LevelsReference
Bay-regionSignificant influence on carbocation stability nih.gov
Methyl substitutionAlters charge delocalization researchgate.net
Fluoro substitutionModifies carbocation stability nih.gov

Synthesis of Multi-Anthracene or Multi-Naphthalene Conjugates for Enhanced Electronic Interactions

To further enhance electronic interactions and promote efficient charge transport, researchers have explored the synthesis of larger, conjugated systems by linking multiple anthracene (B1667546) or naphthalene (B1677914) units. These multi-ring conjugates create extended π-systems that can facilitate intramolecular and intermolecular charge delocalization, a desirable characteristic for organic semiconductors. beilstein-journals.org

The synthesis of such complex architectures often involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the precise formation of carbon-carbon bonds between aromatic units. acs.org Another powerful technique is the palladium-catalyzed tandem C-H activation/bis-cyclization, which provides a regioselective route to substituted benzo[a]anthracene derivatives. beilstein-journals.orgnih.gov These methods have enabled the construction of a diverse library of multi-anthracene and multi-naphthalene conjugates with tailored electronic properties. beilstein-journals.org

Functionalization for Specific Molecular Interactions

Beyond modulating electronic properties, the functionalization of the 12-(Naphthalen-2-yl)benzo[a]anthracene scaffold is crucial for controlling its assembly and interactions at the molecular level. This control over intermolecular forces is paramount for achieving desired solid-state packing and, consequently, optimal performance in devices.

Incorporation of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a well-established strategy to tune the electronic and photophysical properties of aromatic compounds. mdpi.com In the context of 12-(Naphthalen-2-yl)benzo[a]anthracene, attaching EDGs such as alkoxy or amino groups can raise the HOMO energy level, making the molecule more susceptible to oxidation and enhancing its hole-transporting capabilities. Conversely, the incorporation of EWGs like cyano or nitro groups can lower the LUMO energy level, facilitating electron injection and transport. nih.gov

This push-pull substitution pattern can also lead to interesting photophysical phenomena, such as intramolecular charge transfer (ICT), which can result in tunable fluorescence emission. rsc.org The strategic placement of these functional groups allows for the fine-tuning of the molecule's optoelectronic properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Functional GroupTypeExpected Impact on Electronic Properties
Alkoxy (-OR)EDGRaises HOMO, enhances hole transport
Amino (-NH2)EDGRaises HOMO, enhances hole transport
Cyano (-CN)EWGLowers LUMO, enhances electron transport
Nitro (-NO2)EWGLowers LUMO, enhances electron transport

Design of Polycyclic Aromatic Compounds for Intermolecular Packing Control

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is also heavily influenced by their arrangement in the solid state. rsc.org Therefore, designing polycyclic aromatic compounds that exhibit favorable intermolecular packing is a critical aspect of molecular engineering. The shape and symmetry of the molecule, as well as the presence of specific functional groups, can direct the self-assembly process to achieve desired packing motifs, such as herringbone or π-stacked structures. rsc.org

For instance, the introduction of bulky substituents can be used to control the intermolecular distance and prevent excessive aggregation, which can sometimes quench fluorescence. Conversely, planar aromatic cores with appropriate functional groups can promote strong π-π stacking, which is beneficial for charge transport along the stacking direction. acs.org Computational modeling plays a crucial role in predicting the packing arrangements of different derivatives, guiding the synthetic efforts towards molecules with optimal solid-state properties. rsc.org

Synthetic Routes to Complex Architectures Incorporating the 12-(Naphthalen-2-yl)benzo[a]anthracene Scaffold

The construction of complex molecular architectures based on the 12-(Naphthalen-2-yl)benzo[a]anthracene scaffold requires versatile and efficient synthetic methodologies. A variety of synthetic strategies have been developed to access not only the core benzo[a]anthracene structure but also its intricately substituted derivatives. beilstein-journals.org

One common approach involves the Bradsher-type cyclodehydration of substituted 2-arylmethylbenzaldehydes or benzoic acids. beilstein-journals.org Metal-catalyzed reactions have also proven to be powerful tools. For example, palladium-catalyzed C-H bond activation and subsequent cyclization reactions offer a highly regioselective pathway to construct the tetracyclic framework of benzo[a]anthracene. beilstein-journals.orgnih.gov

Mechanistic Research on Applications in Advanced Functional Materials

Principles of Optoelectronic Applications

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure, particularly the extent and nature of their π-conjugated systems. Both anthracene (B1667546) and benzo[a]anthracene are known for their strong fluorescence and charge-transport capabilities, making them prime candidates for use in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Role of Anthracene Chromophores in Organic Light-Emitting Materials (OLEDs)

Anthracene and its derivatives are fundamental building blocks in the development of OLEDs, primarily serving as blue light emitters. beilstein-journals.org The core photophysical process in an OLED involves the injection of electrons and holes from the cathode and anode, respectively, into the organic layers. These charge carriers migrate and recombine within the emissive layer to form excitons, which are excited electronic states. The radiative decay of these excitons results in the emission of light.

The rigid and planar structure of the anthracene core allows for efficient π-π stacking, which can facilitate charge transport. nih.gov Furthermore, the extended π-conjugation across the three fused benzene (B151609) rings leads to a relatively low energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This energy gap dictates the color of the emitted light. For anthracene, this typically falls within the blue region of the visible spectrum. beilstein-journals.org

In the context of 12-(Naphthalen-2-yl)benzo[a]anthracene, the anthracene moiety within the larger benzo[a]anthracene framework is expected to play a crucial role in its emissive properties. The substitution with a naphthalene (B1677914) group at the 12-position can be strategically employed to modify the electronic properties of the parent chromophore. This substitution can lead to a red-shift in the emission spectrum due to the extension of the π-conjugated system.

Photophysical Mechanisms in Organic Electronic Devices Involving Benzo[a]anthracene Derivatives

Benzo[a]anthracene, an isomer of tetracene, is a polycyclic aromatic hydrocarbon with a characteristic greenish-yellow fluorescence. wikipedia.org Its angular fusion of four benzene rings results in distinct photophysical properties compared to the linear acenes. The photophysical mechanisms in organic electronic devices utilizing benzo[a]anthracene derivatives are governed by the dynamics of excited states, including singlet and triplet excitons.

Upon electrical excitation, both singlet and triplet excitons are formed in a 1:3 ratio. For efficient light emission in fluorescent OLEDs, the focus is on maximizing the radiative decay from the singlet state. The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter. For benzo[a]anthracene and its derivatives, this is influenced by factors such as molecular rigidity, which minimizes non-radiative decay pathways like vibrational relaxation.

The introduction of a naphthalen-2-yl group at the 12-position of the benzo[a]anthracene core in 12-(Naphthalen-2-yl)benzo[a]anthracene is anticipated to significantly influence its photophysical properties. The naphthalene substituent can modulate the HOMO and LUMO energy levels, thereby tuning the emission color. Furthermore, the steric interactions introduced by the naphthalene group can disrupt intermolecular packing in the solid state, potentially reducing aggregation-caused quenching of fluorescence and enhancing the performance of the material in thin-film devices.

PropertyAnthraceneBenzo[a]anthracene
Formula C₁₄H₁₀C₁₈H₁₂
Molar Mass 178.23 g/mol 228.29 g/mol
Appearance Colorless solidColorless to yellow-brown flakes
Fluorescence BlueGreenish-yellow

Molecular Mechanisms of Optical and Electronic Switching

The ability of a molecule to reversibly change its properties in response to external stimuli, such as light or heat, is the basis for molecular switches. Anthracene and its derivatives have been explored for such applications due to their photoreactivity and redox-active nature.

Design Considerations for Thermochromic and Photochromic Systems

Thermochromism and photochromism involve a reversible change in the color of a compound upon exposure to heat and light, respectively. For anthracene derivatives, photochromism is often associated with photodimerization. Upon irradiation with UV light, two anthracene molecules can undergo a [4+4] cycloaddition reaction to form a non-fluorescent dimer. This process can be reversed by heating or irradiation with shorter wavelength UV light, regenerating the fluorescent monomers.

The design of thermochromic and photochromic systems based on 12-(Naphthalen-2-yl)benzo[a]anthracene would need to consider the steric and electronic effects of the naphthalene substituent. The bulky naphthalene group might hinder the close approach of two benzo[a]anthracene moieties, potentially impeding the photodimerization process. Conversely, the electronic perturbation introduced by the naphthalene group could influence the absorption spectrum, allowing for wavelength-selective control of the forward and reverse reactions.

Redox Switching of Anthracene Fluorescence

The fluorescence of anthracene and its derivatives can be switched "on" and "off" through redox processes. Oxidation of the anthracene core to a radical cation or dication typically leads to quenching of its fluorescence. This is because the introduction of an unpaired electron or a positive charge alters the electronic structure and provides non-radiative decay pathways for the excited state. Conversely, reduction of the oxidized species can restore the neutral, fluorescent state.

For 12-(Naphthalen-2-yl)benzo[a]anthracene, the presence of the naphthalene moiety would likely influence its redox potentials. The electron-donating or -withdrawing nature of the substituent at the 12-position can make the benzo[a]anthracene core easier or harder to oxidize. This tunability of redox potentials is crucial for designing efficient redox-switched fluorescent systems. The stability of the resulting radical cations would also be a key factor in the reversibility and robustness of the molecular switch.

Switching MechanismStimulusMolecular ChangeProperty Change
Photochromism LightMonomer-Dimer EquilibriumFluorescence On/Off
Thermochromism HeatDimer-Monomer EquilibriumFluorescence Off/On
Redox Switching Voltage/ChemicalsNeutral-Cation EquilibriumFluorescence On/Off

Advanced Material Scaffolds

The rigid, planar structure of benzo[a]anthracene makes it an excellent scaffold for the construction of more complex and functional molecular architectures. The ability to functionalize the benzo[a]anthracene core at various positions allows for the tuning of its properties and the creation of materials with specific functionalities.

The synthesis of substituted benzo[a]anthracene derivatives has been achieved through various methods, including metal-catalyzed cross-coupling reactions. beilstein-journals.org These synthetic strategies provide a means to introduce a wide range of functional groups onto the benzo[a]anthracene skeleton.

In the case of 12-(Naphthalen-2-yl)benzo[a]anthracene, the naphthalene unit serves as a significant functional group that can influence the self-assembly and material properties of the compound. The extended aromatic surface can promote π-π stacking interactions, leading to the formation of ordered structures such as liquid crystals or organic semiconductors. The specific substitution pattern and the resulting molecular geometry will play a critical role in determining the packing motifs in the solid state, which in turn will dictate the charge transport and photophysical properties of the bulk material. Such well-defined molecular scaffolds are essential for the bottom-up fabrication of advanced electronic and photonic devices.

Supramolecular Assembly of Benzo[a]anthracene Derivatives

The supramolecular assembly of polycyclic aromatic hydrocarbons is a field of intense research, driven by the potential to create ordered nanostructures with unique optical and electronic properties. For benzo[a]anthracene derivatives, these assemblies are primarily governed by non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding (if functional groups are present).

The introduction of a bulky, aromatic substituent like a naphthalen-2-yl group at the 12-position of the benzo[a]anthracene core is expected to profoundly influence its self-assembly behavior. The large, planar surfaces of both the benzo[a]anthracene and naphthalene moieties will promote strong π-π stacking interactions, which are a primary driving force for the formation of ordered aggregates such as columnar or lamellar structures. The relative orientation of the naphthalene substituent with respect to the benzo[a]anthracene backbone will dictate the specific packing motif.

Theoretical studies on the self-assembly of small PAHs, such as chrysene, have shown that both high- and low-density monolayer structures can form on surfaces like graphite nih.gov. These assemblies are driven by a delicate balance of intermolecular and molecule-substrate interactions. For 12-(naphthalen-2-yl)benzo[a]anthracene, the interplay between the π-systems of the core and the substituent would likely lead to complex and potentially tunable packing arrangements.

Table 1: Potential Supramolecular Assembly Modes of 12-(Naphthalen-2-yl)benzo[a]anthracene

Assembly ModeDriving InteractionsPotential MorphologyPotential Applications
Co-facial π-stacking Strong π-π interactions between benzo[a]anthracene cores.Nanowires, nanoribbons.Organic field-effect transistors (OFETs), sensors.
Slipped π-stacking Offset π-π interactions, influenced by the naphthalene substituent.Herringbone or brickwork patterns.Organic photovoltaics (OPVs), light-emitting diodes (OLEDs).
Host-Guest Complexation Encapsulation within macrocyclic hosts.Discrete molecular complexes.Molecular recognition, drug delivery.

Research on other aryl-substituted anthracenes has demonstrated that the nature and position of the substituent can be used to tune the electronic and photophysical properties of the resulting materials acs.orgnih.gov. For instance, 9,10-di-2-naphthylanthracene is known for its efficient blue electroluminescence, a property directly linked to its solid-state packing and electronic structure acs.org. It is conceivable that 12-(naphthalen-2-yl)benzo[a]anthracene could exhibit similarly interesting photophysical properties governed by its supramolecular organization.

Integration into Polymer Matrices for Functional Composites

The incorporation of anthracene and its derivatives into polymer matrices is a well-established strategy for developing advanced functional materials with applications in areas such as OLEDs, sensors, and polymeric materials with tunable properties nih.govresearchgate.net. The unique photophysical properties of the anthracene moiety, including strong fluorescence and photo-reversibility, make it a desirable component in such composites nih.gov.

For 12-(naphthalen-2-yl)benzo[a]anthracene, its large, hydrophobic, and rigid structure would likely lead to its dispersion within a polymer matrix as discrete molecules or small aggregates, depending on the concentration and the nature of the host polymer. The compatibility between the PAH derivative and the polymer is a critical factor influencing the homogeneity and performance of the resulting composite.

The photoluminescence of fluorene-based copolymers containing anthracene derivatives has been shown to be tunable by varying the proportion of the anthracene monomer, allowing for the emission of different colors of light nih.gov. Similarly, incorporating 12-(naphthalen-2-yl)benzo[a]anthracene into a suitable polymer could lead to materials with tailored photoluminescent properties. The large π-conjugated system of this molecule suggests it would likely absorb in the UV-visible region and emit in the visible spectrum.

Table 2: Potential Properties and Applications of 12-(Naphthalen-2-yl)benzo[a]anthracene-Polymer Composites

Polymer MatrixPotential Interaction with DerivativeResulting Composite PropertiesPotential Applications
Polystyrene (PS) Weak van der Waals forces, potential for aggregation at high loading.Enhanced UV absorption, potential for fluorescence.UV-protective coatings, scintillators.
Poly(methyl methacrylate) (PMMA) Good dispersion due to compatibility.High optical clarity, tunable fluorescence.Luminescent solar concentrators, solid-state dye lasers.
Poly(N-vinylcarbazole) (PVK) Energy transfer from PVK to the derivative.Enhanced electroluminescence.Emissive layers in OLEDs.

The synthesis of copolymers containing fluorene and highly soluble anthracene derivatives has been successfully achieved via Suzuki coupling, resulting in materials with well-defined molecular weights and good solubility nih.gov. A similar synthetic approach could be envisioned for creating polymers with covalently incorporated 12-(naphthalen-2-yl)benzo[a]anthracene units, which would prevent phase separation and lead to more stable and robust functional materials.

Further research is necessary to synthesize 12-(naphthalen-2-yl)benzo[a]anthracene and systematically investigate its supramolecular assembly and behavior when integrated into various polymer matrices. Such studies would be crucial for unlocking its potential in the development of novel advanced functional materials.

Environmental Transformation and Bioremediation Research Methodologies for Benzo a Anthracene and Naphthalene Derivatives

Anaerobic Degradation Pathways of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are persistent environmental pollutants, and their breakdown in the absence of oxygen, a process known as anaerobic degradation, is a critical area of research. nih.govnih.govnih.gov This process is particularly relevant in environments like sediments and aquifers where oxygen is scarce. nih.govnih.gov The anaerobic degradation of PAHs is a slower process compared to its aerobic counterpart due to the lower energy yield for the microorganisms involved. nih.gov

Microbial Communities and Enzymatic Mechanisms in PAH Degradation

A diverse range of anaerobic microorganisms, including nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic bacteria, are capable of degrading PAHs. nih.govresearchgate.net Sulfate-reducing bacteria, in particular, have been extensively studied for their role in the anaerobic degradation of these compounds. nih.govnih.gov The degradation of larger PAHs, such as benzo[a]anthracene and benzo[a]pyrene (B130552), proceeds at a slower rate than that of smaller PAHs like naphthalene (B1677914) and phenanthrene (B1679779). asm.org For instance, in contaminated sediments, significant reductions have been observed for a range of PAHs, from two-ring to five-ring structures. nih.gov

The enzymatic machinery involved in anaerobic PAH degradation is complex and involves several key enzymes. researchgate.net These enzymes often contain metal and/or flavin cofactors and can employ radical mechanisms for breaking the stable C-H bonds of the aromatic rings. researchgate.netresearchgate.net In the case of naphthalene degradation by sulfate-reducing cultures, novel type III aryl-CoA reductases and a type I aryl-CoA reductase play crucial roles in reducing the aromatic rings. nih.govnih.gov

Table 1: Microbial Species and Their Role in Anaerobic PAH Degradation

Microbial GroupElectron AcceptorDegraded PAHsKey Enzymes/Mechanisms
Sulfate-reducing bacteriaSulfateNaphthalene, Phenanthrene, Benzo[a]anthracene, Benzo[a]pyreneAryl-CoA reductases
Nitrate-reducing bacteriaNitrateNaphthalene, Phenanthrene, Benzo[a]pyreneDenitrification coupled to PAH oxidation
Iron-reducing bacteriaFe(III)Various PAHsIron reduction coupled to PAH oxidation
Methanogenic consortiaCO2Naphthalene, PhenanthreneMethanogenesis coupled to PAH degradation
Pseudomonas sp. JP1NitrateBenzo[a]pyrene-

Initial Activation Steps in Anaerobic Degradation (e.g., Carboxylation)

A critical first step in the anaerobic degradation of non-substituted PAHs is the activation of the chemically stable aromatic ring. nih.gov Carboxylation, the addition of a carboxyl group, is a key activation strategy. nih.govresearchgate.net This process was confirmed by the identification of 13C-labeled 2-naphthoic acid and phenanthroic acid in microcosms degrading naphthalene and phenanthrene, respectively, when supplied with 13C-bicarbonate. nih.govnih.gov The enzyme responsible for this challenging reaction is thought to be a UbiD-like carboxylase that utilizes a prenylated flavin cofactor. nih.govnih.gov

For PAHs with alkyl side chains, an alternative activation mechanism involves the addition of fumarate (B1241708) to a methyl group. asm.org Following carboxylation, the resulting carboxylic acid is activated to its corresponding coenzyme A (CoA) thioester by aryl-carboxylate:CoA ligases. nih.gov This thioesterification provides a "biochemical handle" for subsequent enzymatic reactions. nih.gov

Ring Cleavage Mechanisms in Polycyclic Aromatic Systems

Once the PAH molecule is activated, the next major hurdle is to overcome the resonance energy of the aromatic ring system. nih.gov Anaerobic microbes achieve this through a series of two-electron reduction steps, catalyzed by enzymes like aryl-CoA reductases, which dearomatize the ring. nih.govasm.org In naphthalene degradation, this involves both ATP-independent and ATP-dependent reductases. asm.orgresearchgate.net

Aerobic Biotransformation Mechanisms of Substituted PAHs

In the presence of oxygen, microorganisms employ different strategies to break down substituted PAHs. This aerobic biotransformation is generally faster and more efficient than anaerobic degradation. asm.org

Enzymatic Oxidation Processes (e.g., Cytochrome P450 systems)

Aerobic degradation of PAHs is initiated by oxygenase enzymes, which incorporate molecular oxygen into the aromatic ring. nih.gov A key family of enzymes involved in this process is the cytochrome P450 (CYP) monooxygenases. nih.govnih.gov These enzymes are central to the metabolic activation of PAHs, converting them into epoxide intermediates. nih.govnih.gov Specifically, CYP1A1 and CYP1B1 have been identified as playing a crucial role in the activation of procarcinogenic PAHs. nih.govnih.govresearchgate.net

The expression of these CYP enzymes can be induced by the presence of PAHs themselves. nih.govnih.gov For example, studies on the degradation of benzo[a]anthracene have shown the involvement of dioxygenase enzymes. nih.gov Furthermore, the metabolism of benzo[a]pyrene and its dihydrodiol derivatives by different human CYP1A1 variants has been demonstrated, highlighting the role of these enzymes in producing mutagenic diol epoxides. nih.gov

Table 2: Key Enzymes in Aerobic PAH Biotransformation

Enzyme FamilySpecific EnzymesFunctionSubstrates
Cytochrome P450 MonooxygenasesCYP1A1, CYP1B1, CYP101B1Aromatic ring oxidation, formation of epoxidesBenzo[a]pyrene, 7,12-Dimethylbenz[a]anthracene, Naphthalene derivatives
Ring-hydroxylating dioxygenasesNaphthalene 1,2-dioxygenaseDihydroxylation of aromatic ringsNaphthalene
Dehydrogenasescis-Naphthalene dihydrodiol dehydrogenaseConversion of dihydrodiolscis-Naphthalene dihydrodiol

Regioselectivity in Side Chain Oxidation Versus Aromatic Ring Oxidation

When a PAH molecule has an alkyl substituent, a key question is whether the initial enzymatic attack will occur on the alkyl side chain or the aromatic ring. This is known as regioselectivity. numberanalytics.com From a thermodynamic standpoint, it is often more favorable to oxidize the alkyl side chain. researchgate.net

Studies have shown that the oxidation of alkyl-substituted naphthalenes is often regioselective for the benzylic carbon (the carbon atom of the alkyl group directly attached to the aromatic ring). researchgate.netlibretexts.org For this to occur, the benzylic carbon must have at least one hydrogen atom attached. libretexts.orgunizin.org For example, the enzyme CYP101B1 from Novosphingobium aromaticivorans efficiently oxidizes methyl- and ethylnaphthalenes at the benzylic position. researchgate.net Similarly, strong chemical oxidizing agents also preferentially attack the benzylic position of alkylbenzenes, converting the side chain to a carboxylic acid group. libretexts.orgunizin.orglibretexts.org This benzylic oxidation is a common strategy in both microbial degradation and biological detoxification pathways. libretexts.org

Role of Metabolic Diversity in PAH Degradation

The microbial world exhibits a vast and diverse metabolic capacity for breaking down complex organic molecules like polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov This metabolic diversity is a cornerstone of bioremediation strategies. A wide array of bacteria, fungi, and algae have demonstrated the ability to utilize PAHs as a source of carbon and energy. nih.gov

Microorganisms often work in consortia, where different species perform complementary metabolic functions, leading to the complete degradation of a complex pollutant. bioengineer.orgbbrc.in For instance, some microbes may initiate the breakdown of a large PAH molecule, while others may metabolize the resulting intermediate compounds. acs.org This division of labor is particularly important for the degradation of high-molecular-weight PAHs, which are often more resistant to breakdown. acs.orgnih.gov

The degradation of PAHs is influenced by various environmental factors, including the availability of nutrients, the number and types of microorganisms present, and the chemical properties of the PAH itself. nih.gov The metabolic capabilities of microbial communities can also be enhanced through adaptation, where exposure to pollutants can select for and promote the growth of microbes with effective degradation pathways. nih.gov

Microorganism GenusRole in PAH Degradation
PseudomonasKnown for its ability to degrade a variety of PAHs, including naphthalene and phenanthrene. osti.govcapes.gov.br
RhodococcusExhibits broad catabolic versatility and can degrade a range of hydrocarbons. nih.gov
MycobacteriumCapable of degrading high-molecular-weight PAHs like benzo[a]pyrene. nih.gov
StenotrophomonasPossesses numerous genes associated with PAH degradation. nih.gov
TrichodermaFungal species that has shown high degradation values for benzo[a]anthracene. nih.gov
ByssochlamysA fungal strain identified as a degrader of benzo[a]anthracene. nih.gov

Methodologies for Studying Bioavailability and Biodegradation Enhancement

Overcoming the limited bioavailability of hydrophobic compounds like 12-(Naphthalen-2-yl)benzo[a]anthracene is a key challenge in bioremediation. Several innovative methodologies are being researched to enhance the breakdown of these pollutants in the environment.

Application of Biosurfactants for Enhanced Substrate Solubilization in Bioremediation Systems

Biosurfactants are surface-active molecules produced by microorganisms that can increase the solubility and bioavailability of hydrophobic compounds like PAHs. jbiochemtech.comproquest.comtandfonline.com These molecules have both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part, allowing them to create emulsions and facilitate the transfer of PAHs from a solid or non-aqueous phase into the aqueous phase where they can be accessed by degrading microbes. jbiochemtech.comproquest.com

Research has shown that the addition of biosurfactants can significantly enhance the degradation rates of PAHs. For example, one study demonstrated that the degradation of PAHs in creosote-contaminated soil increased from 57% to 86.5% with the addition of a biosurfactant. nih.gov Different types of biosurfactants, such as rhamnolipids and lipopeptides, have been shown to be effective in increasing the solubility and degradation of various PAHs. proquest.comtandfonline.com

Biosurfactant TypeProducing Microorganism (Example)Effect on PAH Bioremediation
RhamnolipidPseudomonas aeruginosaIncreased solubility and degradation rate of phenanthrene. proquest.com
LipopeptidePseudomonas aeruginosaEnhanced the utilization rate of phenanthrene, fluoranthene, and pyrene. tandfonline.com

Genomic and Metagenomic Insights into Microbial Degradation Capabilities

Genomic and metagenomic approaches provide powerful tools for understanding the genetic basis of PAH degradation by microbial communities. nih.govacs.org By sequencing the DNA of individual microorganisms (genomics) or entire microbial communities from an environmental sample (metagenomics), researchers can identify the genes and metabolic pathways involved in breaking down pollutants. acs.orgnih.gov

These "omics" technologies allow scientists to:

Identify novel genes and enzymes responsible for PAH degradation. nih.gov

Understand how microbial communities respond to contamination. mdpi.com

Assess the metabolic potential of a contaminated site for bioremediation. nih.gov

For example, metagenomic analysis of soil contaminated with PAHs has revealed a diverse array of genes associated with their degradation, even in areas with low levels of contamination, suggesting a natural resilience and potential for bioremediation within the soil microbiome. mdpi.com

Genetic Engineering Approaches for Enhanced Bioremediation Phenotypes

Genetic engineering offers the potential to create microorganisms with enhanced capabilities for bioremediation. nih.gov By modifying the genetic makeup of bacteria or fungi, scientists can improve their ability to degrade specific pollutants, tolerate harsh environmental conditions, or produce biosurfactants more efficiently. nih.gov

This can involve:

Introducing new genes that code for powerful degradative enzymes.

Modifying existing metabolic pathways to increase the rate of degradation.

Enhancing the expression of genes involved in stress tolerance.

While the application of genetically engineered microorganisms in the field is still an area of active research and requires careful consideration of ecological impacts, it holds promise for developing more effective and targeted bioremediation strategies for challenging pollutants like 12-(Naphthalen-2-yl)benzo[a]anthracene. nih.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.